molecular formula C4H5F3O3S B1427657 3-Trifluoromethanesulfinylpropanoic acid CAS No. 1179038-30-2

3-Trifluoromethanesulfinylpropanoic acid

Cat. No. B1427657
CAS RN: 1179038-30-2
M. Wt: 190.14 g/mol
InChI Key: KCQSXFKLQCPMDM-UHFFFAOYSA-N
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Description

3-Trifluoromethanesulfinylpropanoic acid, commonly known as TFSP, is an organic compound that is widely used in scientific research. It is a colorless, odorless, and water-soluble solid that is stable under normal conditions. TFSP is of great interest to scientists due to its unique properties, including its ability to act as a catalyst in organic reactions and its ability to form strong hydrogen bonds. In addition, TFSP has been used in a variety of laboratory experiments, including synthesis, biochemistry, and physiological research.

Scientific Research Applications

Biomaterials and Tissue Engineering

3-Trifluoromethanesulfinylpropanoic acid: plays a role in the development of biomaterials, particularly in the field of tissue engineering. Its unique chemical structure can be utilized to modify surfaces or create scaffolds that promote cell adhesion, proliferation, and differentiation . These properties are crucial for developing materials that can support tissue growth and regeneration.

Analytical Chemistry

In analytical chemistry, 3-Trifluoromethanesulfinylpropanoic acid may serve as a standard or reagent in various chromatographic and spectroscopic methods. Its stability and distinct chemical signature allow it to be used as a calibration standard for precise measurements .

Material Science

The acid’s trifluoromethyl group could be leveraged in material science to impart hydrophobic properties to surfaces or materials. This can lead to the development of self-cleaning surfaces or materials resistant to biofouling .

Environmental Science

3-Trifluoromethanesulfinylpropanoic acid: might be investigated for its environmental impact, particularly in the context of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence and potential ecological effects .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, especially those involving sulfhydryl groups. It may also be used to probe the role of trifluoromethyl groups in biological systems .

Pharmacology

Pharmacologically, 3-Trifluoromethanesulfinylpropanoic acid could be explored for its potential as a building block in drug design, particularly for creating molecules with increased membrane permeability due to its lipophilic trifluoromethyl group .

Agriculture

In agriculture, the acid’s potential to chelate minerals could be harnessed to enhance nutrient uptake in plants. It may also serve as a precursor for synthesizing agrochemicals that improve crop resilience and yield .

Industrial Applications

Industrially, 3-Trifluoromethanesulfinylpropanoic acid could be used in the synthesis of polymers and coatings, where its trifluoromethyl group may contribute to the creation of materials with unique properties such as resistance to degradation or chemical inertness .

properties

IUPAC Name

3-(trifluoromethylsulfinyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3S/c5-4(6,7)11(10)2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQSXFKLQCPMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethanesulfinylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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